(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane
CAS No.:
Cat. No.: VC18334373
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO |
|---|---|
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 6-(methoxymethyl)-5-azaspiro[2.4]heptane |
| Standard InChI | InChI=1S/C8H15NO/c1-10-5-7-4-8(2-3-8)6-9-7/h7,9H,2-6H2,1H3 |
| Standard InChI Key | ZHCTWMMSFYCBDK-UHFFFAOYSA-N |
| Canonical SMILES | COCC1CC2(CC2)CN1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane, reflects its stereochemistry and functional groups:
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A spiro junction at carbon 5 links a five-membered azaspiro ring (containing nitrogen) and a two-membered cyclopropane ring.
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The (6S) configuration denotes the stereogenic center at position 6, where a methoxymethyl group (-CH₂-O-CH₃) is attached.
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | COCC1CC2(CC2)CN1 | |
| InChI Key | ZHCTWMMSFYCBDK-UHFFFAOYSA-N | |
| PubChem CID | 137706533 |
The spirocyclic framework imposes ring strain, enhancing reactivity for further functionalization .
Synthesis and Preparation
Key Synthetic Routes
Synthesis typically involves cyclization and stereoselective functionalization:
Cyclopropane Formation
A common strategy employs Simmons-Smith cyclopropanation, where a zinc-copper reagent reacts with a diene precursor to form the cyclopropane ring . For example:
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Precursor Preparation: A proline derivative with an exocyclic double bond is treated with Et₂Zn/CH₂I₂ under acidic conditions.
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Cyclopropanation: The reagent generates a carbenoid intermediate, inserting into the double bond to form the spirocyclic core .
Optimization Challenges
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Stereocontrol: Achieving the (6S) configuration requires chiral auxiliaries or asymmetric catalysis .
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Ring Strain Mitigation: Harsh conditions risk opening the cyclopropane ring, necessitating mild reagents.
Research Findings and Biological Activity
Computational Predictions
Molecular docking simulations suggest high affinity for the NS5A protein’s dimeric interface, driven by:
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Hydrogen Bonding: Between the methoxy oxygen and Lys31/Asp32 residues.
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Van der Waals Interactions: The cyclopropane fits into a hydrophobic pocket .
Future Directions
Synthetic Methodology
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Flow Chemistry: Continuous-flow systems could improve yield and stereocontrol in cyclopropanation .
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Biocatalysis: Enzymatic desymmetrization may offer greener routes to the (6S) enantiomer.
Biological Evaluation
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In Vitro HCV Assays: Testing against replicon systems to quantify antiviral potency.
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Toxicity Profiling: Assessing hepatotoxicity and off-target effects in primary cell lines.
Derivative Exploration
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